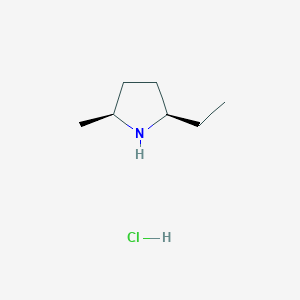
(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride, also known as (R,S)-2-ethyl-5-methylpyrrolidine hydrochloride, is a chemical compound used in scientific research. It is a chiral molecule, meaning that it has two possible mirror-image forms that are not superimposable. The (2R,5S) form is the one that is commonly used in research.
Applications De Recherche Scientifique
Pharmacological Profiles and Potential Uses
5-HT2A Receptor Antagonist : (2R,5S)-2-Ethyl-5-methylpyrrolidine hydrochloride's derivative, R-96544, shows potent and competitive activity as a 5-HT2A receptor antagonist. This suggests potential therapeutic applications in conditions influenced by serotonin receptors, such as mood disorders or schizophrenia (Ogawa et al., 2002).
Pancreatitis Treatment : The compound and its active metabolite R-96544 have demonstrated effectiveness in inhibiting the progression of acute and chronic pancreatitis in experimental models. This indicates a potential role in the treatment of pancreatitis (Ogawa et al., 2005).
Antithrombotic Properties : Derivatives of this compound have shown promise as antithrombotic agents, with potent antiaggregatory effects on platelet aggregation, suggesting potential use in preventing thrombotic conditions (Tanaka et al., 2000).
PET Imaging Ligand for 5-HT2A Receptors : A derivative, MPM, labeled with carbon-11, has been used in PET studies to image 5-HT2A receptors in the brain, which could be valuable in studying neuropsychiatric disorders (Kumar et al., 2006).
Synthesis of Enantiopure Pyrrolidines : The compound has been used in the synthesis of enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines, which have applications in the synthesis of complex organic molecules (Wang et al., 2007).
Biotransformations in Organic Synthesis : This compound and related pyrrolidine dicarboxamides have been used in biotransformation processes, demonstrating utility in the scalable preparation of pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).
Neuroprotective Effects in Excitotoxic Neuronal Death : The compound's derivative, aminopyrrolidine-2R,4R-dicarboxylated, has shown neuroprotective effects against excitotoxic neuronal degeneration, indicating potential applications in neurodegenerative diseases (Battaglia et al., 1998).
Propriétés
IUPAC Name |
(2R,5S)-2-ethyl-5-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULUUQPLRPYQF-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

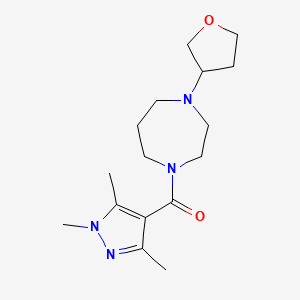
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

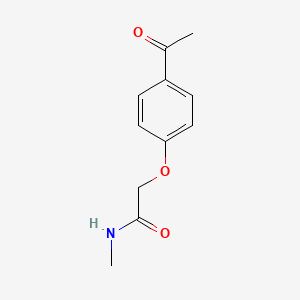
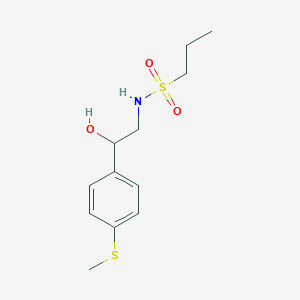
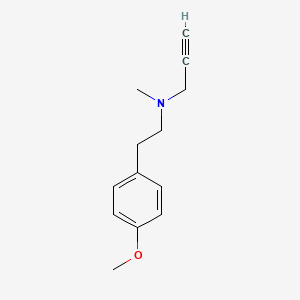
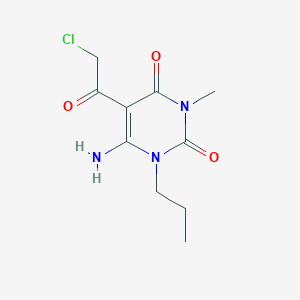

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
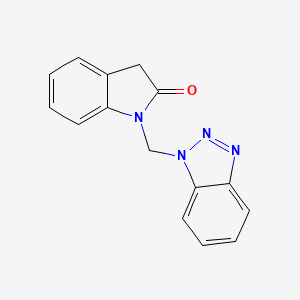
![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)
![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)